(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Overview
Description
“(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide” is a chiral catalyst and ligand . It has an empirical formula of C11H13FN2 · HBr and a molecular weight of 273.14 . The compound appears as a white to off-white crystalline powder .
Molecular Structure Analysis
The compound has a bicyclic structure with two nitrogen atoms incorporated into the ring system . The presence of fluorine on the phenyl group and the specific stereochemistry at the two chiral centers (1S,4S) are also key features of the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 225-230 °C . Its optical activity is [α]22/D −68°, c = 1 in H2O . The compound is a white to off-white crystalline powder .Scientific Research Applications
- This compound is a synthetic intermediate useful for pharmaceutical synthesis . It can be used as a building block in the synthesis of various pharmaceuticals .
- The exact methods of application would depend on the specific pharmaceutical being synthesized, but it would typically involve reactions with other compounds under controlled conditions .
- The outcomes of these syntheses would be new pharmaceutical compounds, which could then be tested for their therapeutic effects .
- This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- In this context, the compound could be used to modify the properties of proteins, or to study the effects of such modifications .
- The results of these studies could provide valuable insights into protein function and disease mechanisms .
- The compound’s fluorophenyl group suggests potential applications in fluorous chemistry . Fluorous chemistry involves the use of perfluorinated compounds, which have unique properties due to the presence of fluorine atoms .
- This could involve the use of the compound in fluorous microarrays, or the modification of protein properties by the introduction of local fluorous domains .
- The results of these applications could include new methods for protein analysis, or new insights into the effects of fluorination on biological molecules .
Pharmaceutical Synthesis
Proteomics Research
Fluorous Chemistry
- Given the unique properties of perfluorinated compounds, this compound could potentially be used in catalysis . Catalysis involves the use of a substance to increase the rate of a chemical reaction .
- The compound could be used to catalyze certain reactions, particularly those involving fluorine .
- The outcomes of these applications could include more efficient chemical reactions or new synthetic pathways .
- The compound could also be used in separation science . This involves the separation of mixtures into their individual components .
- The compound could be used as a stationary phase in chromatography, a common separation technique .
- The results of these applications could include the successful separation of complex mixtures, which is crucial in fields like analytical chemistry and biochemistry .
- The compound could potentially be used in materials chemistry . This involves the design and synthesis of new materials with desirable properties .
- The compound could be used as a building block in the synthesis of new materials, particularly those involving fluorine .
- The outcomes of these applications could include new materials with unique properties, which could have a wide range of industrial applications .
Catalysis
Separation Science
Materials Chemistry
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305 + P351 + P338) .
properties
IUPAC Name |
(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZFRUGPXOBN-ROLPUNSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583790 | |
Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide | |
CAS RN |
308103-49-3 | |
Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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